2,3-Dibromopentane
CAS No.: 5398-25-4
Cat. No.: VC3906617
Molecular Formula: C5H10Br2
Molecular Weight: 229.94 g/mol
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Specification
CAS No. | 5398-25-4 |
---|---|
Molecular Formula | C5H10Br2 |
Molecular Weight | 229.94 g/mol |
IUPAC Name | 2,3-dibromopentane |
Standard InChI | InChI=1S/C5H10Br2/c1-3-5(7)4(2)6/h4-5H,3H2,1-2H3 |
Standard InChI Key | LWBRXRHBXMVUEX-UHFFFAOYSA-N |
SMILES | CCC(C(C)Br)Br |
Canonical SMILES | CCC(C(C)Br)Br |
Introduction
Structural and Molecular Properties
Molecular Identity and Configuration
2,3-Dibromopentane is systematically named according to IUPAC guidelines as 2,3-dibromopentane, reflecting the positions of bromine substituents on the second and third carbons of a five-carbon chain . The compound’s canonical SMILES representation () and InChIKey () provide unambiguous identifiers for its structure .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 229.94 g/mol | |
CAS Registry Number | 5398-25-4 | |
XLogP3-AA | 3.1 | |
Hydrogen Bond Donors | 0 |
The compound’s stereochemistry is notable, with the erythro isomer (meso form) and D,L diastereomers exhibiting distinct reactivity patterns. For instance, reductive dehalogenation of the meso isomer yields trans-alkenes, whereas the D,L form predominantly produces cis-alkenes .
Chemical Reactivity and Reaction Mechanisms
Dehalogenation Reactions
A prominent reaction pathway involves reductive elimination using zinc (), which removes both bromine atoms to form pentane:
This two-electron transfer mechanism proceeds via sequential cleavage of carbon-bromine bonds, underscoring the compound’s utility in generating alkanes .
Substitution and Elimination Pathways
In the presence of strong bases (e.g., ), 2,3-dibromopentane undergoes double elimination to form pent-2-yne, a reaction critical for alkyne synthesis . Nucleophilic substitution reactions with hydroxide () or alkoxide () ions yield substituted pentanes, though stereochemical outcomes depend on the starting isomer .
Applications in Organic Synthesis
Intermediate for Alkene and Alkyne Production
The compound’s vicinal dibromide structure makes it a precursor to alkenes (via dehydrohalogenation) and alkynes (through double elimination). For example, treatment with zinc in ethanol produces pentane, while harsher conditions with sodium amide yield pent-2-yne .
Mechanistic Studies in Stereochemistry
Studies comparing erythro and D,L isomers have elucidated stereospecific reaction outcomes. For instance, meso-2,3-dibromopentane predominantly forms trans-2-pentene upon dehalogenation, whereas the D,L isomer favors cis-2-pentene . These findings are pivotal for designing stereoselective syntheses.
Comparative Analysis with Analogous Compounds
Table 2: Comparison of Vicinal Dihaloalkanes
Compound | Molecular Formula | Boiling Point (°C) | Key Reactivity Differences |
---|---|---|---|
2,3-Dibromopentane | Not reported | Higher electrophilicity due to Br | |
2,3-Dibromobutane | 161 | Shorter chain alters elimination kinetics | |
2,3-Dichloropentane | Not reported | Less reactive in SN2 due to smaller Cl |
Bromine’s larger atomic size and polarizability enhance 2,3-dibromopentane’s susceptibility to nucleophilic attack compared to chloro analogs .
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